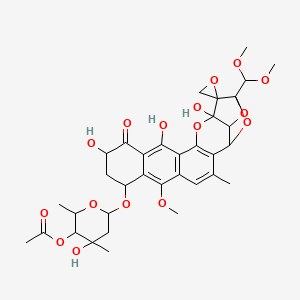

Trioxacarcin A(sub 1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trioxacarcin A(sub 1) is a polyoxygenated, structurally complex natural product that belongs to the trioxacarcin family. These compounds are known for their potent antiproliferative effects against cultured human cancer cells. Trioxacarcin A(sub 1) was first isolated from the marine-derived microorganism Streptomyces bottropensis DO-45 and has since been re-isolated from other marine Streptomyces species . It exhibits extraordinary anti-bacterial, anti-malarial, and anti-tumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trioxacarcin A(sub 1) involves a component-based approach that includes late-stage stereoselective glycosylation reactions of fully functionalized, differentially protected aglycon substrates . Key steps in the synthesis include the activation and protection of the two 2-deoxysugar components, trioxacarcinose A and trioxacarcinose B, and the sequencing of glycosidic couplings . The convergent, component-based sequence allows for the rapid construction of structurally diverse synthetic analogues .

Industrial Production Methods

Genetic analysis of the biosynthetic gene cluster revealed 56 genes encoding the type II PKS and a large number of tailoring enzymes .

Chemical Reactions Analysis

Types of Reactions

Trioxacarcin A(sub 1) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different analogues.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the glycosylation and other modification reactions .

Major Products Formed

The major products formed from these reactions include various analogues of Trioxacarcin A(sub 1) that exhibit different biological activities .

Scientific Research Applications

Trioxacarcin A(sub 1) has a wide range of scientific research applications, including:

Mechanism of Action

Trioxacarcin A(sub 1) exerts its effects by efficiently and irreversibly alkylating guanine residues of duplex DNA . This alkylation forms a covalent bond between the exocyclic carbon atom of the spiro epoxide function and the N7 position of the guanine residue . The DNA lesion and the product of depurination formed from it, a 1:1 adduct of guanine and Trioxacarcin A(sub 1), have been characterized crystallographically .

Comparison with Similar Compounds

Similar Compounds

Trioxacarcin A: Another member of the trioxacarcin family with similar biological activities.

DC-45-A1: A structural analogue of Trioxacarcin A(sub 1) with potent antiproliferative effects.

LL-D49194a1: A closely related natural product with a distinct glycosylation pattern.

Uniqueness

Trioxacarcin A(sub 1) is unique due to its highly oxygenated polycyclic skeleton, fused spiro epoxide function, and unusual glycosidic residues . Its extraordinary antiproliferative effects and ability to form covalent bonds with DNA make it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No. |

85797-12-2 |

|---|---|

Molecular Formula |

C34H40O16 |

Molecular Weight |

704.7 g/mol |

IUPAC Name |

[6-[19-(dimethoxymethyl)-10,13,17-trihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate |

InChI |

InChI=1S/C34H40O16/c1-12-8-15-20(26-19(12)27-29-33(40,48-26)32(11-44-32)34(49-27,50-29)30(42-6)43-7)24(38)22-21(25(15)41-5)17(9-16(36)23(22)37)47-18-10-31(4,39)28(13(2)45-18)46-14(3)35/h8,13,16-18,27-30,36,38-40H,9-11H2,1-7H3 |

InChI Key |

UVQUFAKGLOZQJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(C(=O)C3=C(C4=C(C=C(C5=C4OC6(C7C5OC(C68CO8)(O7)C(OC)OC)O)C)C(=C23)OC)O)O)(C)O)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-but-2-enedioic acid;4-(8-methoxy-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12754811.png)